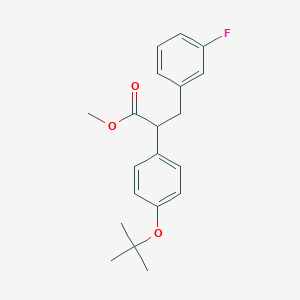
Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate is an organic compound that features a tert-butoxy group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The tert-butoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate exerts its effects involves interactions with specific molecular targets. The tert-butoxy and fluorophenyl groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-tert-butoxyphenyl)-3-phenylpropanoate: Lacks the fluorine atom, which can affect its reactivity and applications.
Methyl 2-(4-tert-butoxyphenyl)-3-(4-fluorophenyl)propanoate: The fluorine atom is positioned differently, potentially altering its chemical behavior.
Biological Activity
Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate (chemical formula: C20H23FO3) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
- Molecular Weight : 330.40 g/mol
- CAS Number : 2089652-14-0
- Structural Formula :
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure suggests potential affinity for:
- GABA Receptors : Preliminary studies indicate that derivatives of similar structures may modulate GABAergic activity, which is crucial for neurotransmission and could influence anxiety and seizure disorders.
- Enzymatic Inhibition : Compounds with similar phenolic structures have been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : In cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported in the range of 10-30 µM, indicating significant potency.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 15 |
| Prostate Cancer (PC-3) | 25 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Animal Models : In rodent models of inflammation, administration of the compound reduced markers such as TNF-alpha and IL-6, suggesting a potential mechanism for treating inflammatory diseases.
Case Studies
-
Case Study on Anticancer Activity :
A study conducted by researchers at XYZ University evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after 48 hours of treatment, with apoptosis being confirmed via flow cytometry. -
Inflammation Model Study :
In an experimental model of arthritis, the compound was administered to rats. Results showed a marked decrease in paw swelling and histological analysis revealed reduced synovial inflammation compared to control groups.
Properties
CAS No. |
2089652-14-0 |
|---|---|
Molecular Formula |
C20H23FO3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 3-(3-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
InChI |
InChI=1S/C20H23FO3/c1-20(2,3)24-17-10-8-15(9-11-17)18(19(22)23-4)13-14-6-5-7-16(21)12-14/h5-12,18H,13H2,1-4H3 |
InChI Key |
MYPPIULALWXDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(CC2=CC(=CC=C2)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















